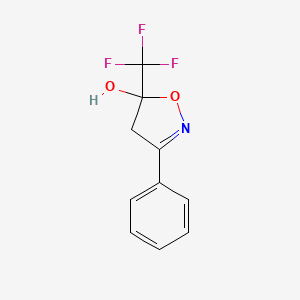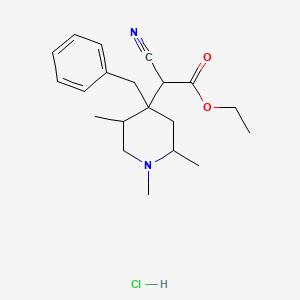
5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole
Descripción general
Descripción
5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole is a heterocyclic compound that contains a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole typically involves the cycloaddition of nitrile oxides with enolate ions. For example, benzonitrile oxide can react with the enolate ion of methyl vinyl ketone to form the desired isoxazole compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperature control to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce various alcohols or amines depending on the reducing agent used.
Aplicaciones Científicas De Investigación
5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Agrochemicals: It is explored for use in agricultural chemicals, such as pesticides and herbicides, due to its potential bioactivity.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)pyrazole: This compound also contains a trifluoromethyl group and is studied for its unique properties.
5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline: Another isoxazole derivative with similar structural features.
Uniqueness
5-Hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(15)6-8(14-16-9)7-4-2-1-3-5-7/h1-5,15H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIAAOCWJASFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1(C(F)(F)F)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-biphenylylcarbonyl)amino]benzyl 4-biphenylcarboxylate](/img/structure/B5219200.png)
![2-Phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5219218.png)
![5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5219224.png)
![3-ISOPROPYL-6-[(E)-2-(2-THIENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B5219227.png)

![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5219245.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)
![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B5219255.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
![Methyl 4-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)benzoate](/img/structure/B5219278.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)
![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5219295.png)
